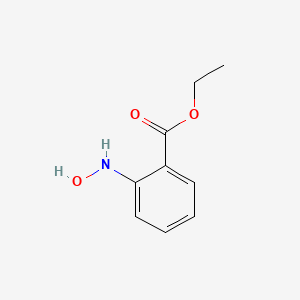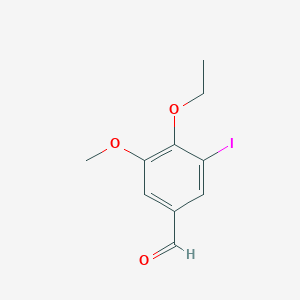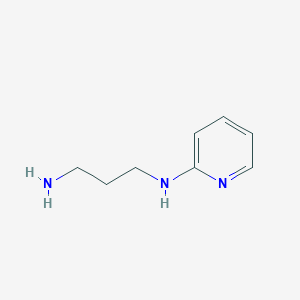
trans-4-(Dimethylamino)cyclohexanecarboxylic acid
Descripción general
Descripción
trans-4-(Dimethylamino)cyclohexanecarboxylic acid: is a synthetic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol.
Mecanismo De Acción
Target of Action
The primary target of “trans-4-(Dimethylamino)cyclohexanecarboxylic acid” is plasminogen . Plasminogen is a protein that plays a crucial role in fibrinolysis, the process that breaks down fibrin clots.
Mode of Action
This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis by acting as a lysine analogue, which allows it to bind to the lysine binding sites in plasminogen . This prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin clots.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots. This results in the stabilization of fibrin clots and a reduction in bleeding.
Pharmacokinetics
Its solubility in water (167 mg/ml) and ethanol (<1mg/ml at 25°c) suggests that it may have good bioavailability
Result of Action
The primary result of the action of “this compound” is the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . This can be beneficial in various hemorrhagic diseases and in situations where there is abnormal bleeding during operations .
Análisis Bioquímico
Biochemical Properties
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit plasmin-induced fibrinolysis, which is a process that breaks down blood clots . This interaction is significant in the context of hemorrhagic diseases and abnormal bleeding during operations. The compound acts as a lysine analogue, which allows it to bind to plasminogen, thereby inhibiting its activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting plasmin-induced fibrinolysis, it can prevent the breakdown of fibrin clots, thereby stabilizing the extracellular matrix and influencing cell migration and wound healing processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to plasminogen, inhibiting its conversion to plasmin, an enzyme responsible for fibrinolysis . This inhibition prevents the degradation of fibrin clots, which is crucial in controlling bleeding. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of fibrinolytic enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of fibrinolysis, which may have implications for chronic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibrinolysis without causing significant adverse effects. At higher doses, toxic effects such as impaired wound healing and potential organ damage have been observed . These findings highlight the importance of determining the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to fibrinolysis. It interacts with enzymes such as plasminogen and plasmin, affecting the metabolic flux of fibrin degradation products . The compound’s role as a lysine analogue allows it to compete with lysine for binding sites on plasminogen, thereby modulating the activity of the fibrinolytic system.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. For example, the compound may accumulate in areas with high fibrin deposition, such as wound sites, where it can exert its antifibrinolytic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles where it can interact with its target biomolecules. For instance, it may localize to the extracellular matrix or the cell membrane, where it can inhibit plasminogen activation and prevent fibrinolysis .
Métodos De Preparación
The preparation of trans-4-(Dimethylamino)cyclohexanecarboxylic acid involves several synthetic routes and reaction conditions. One common method is the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . This process can be performed in a one-pot manner with a trans ratio of more than 75%, making it suitable for industrial applications .
Análisis De Reacciones Químicas
trans-4-(Dimethylamino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
trans-4-(Dimethylamino)cyclohexanecarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the binding sites in plasminogen and other proteins . In industry, it is used in the synthesis of active pharmaceutical ingredients and other useful chemical compounds .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUZTWPXWNPFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Chloro-2-thienyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3133273.png)


![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)
![Methyl 2-[(2,5-dimethylbenzyl)sulfanyl]benzenecarboxylate](/img/structure/B3133292.png)

![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)

![(2R,2'R,5S,5'R,6'S,8a'S)-5-(2-hydroxyethyl)-5,5'-bis(hydroxymethyl)-2',5',8a'-trimethyldecahydro-2'H,3H-spiro[furan-2,1'-naphthalen]-6'-ol](/img/structure/B3133308.png)


